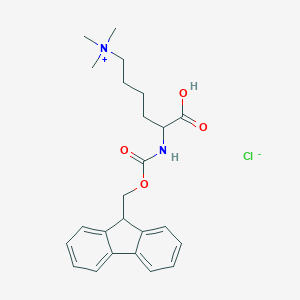

Fmoc-Lys(Me)3-OH chloride

Vue d'ensemble

Description

Fmoc-Lys(Me)3-OH chloride is a chemical compound with the molecular formula C24H31ClN2O41. It is one of the common N-terminal protected reagents used in peptide synthesis23. The Fmoc group is used to protect the amino group of lysine, allowing for selective deprotection and subsequent chemical reactions during peptide assembly23.

Synthesis Analysis

Fmoc-Lys(Me)3-OH chloride is commonly used in the synthesis of peptides42. Some reported examples include the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates42.

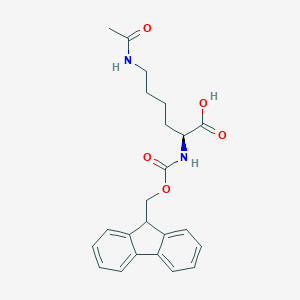

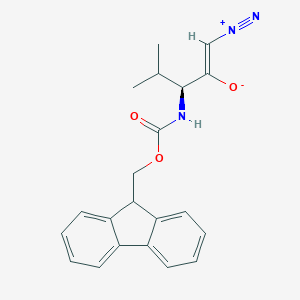

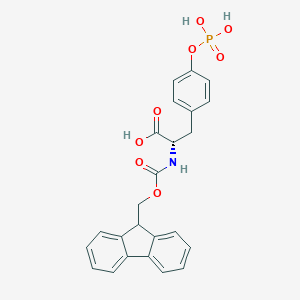

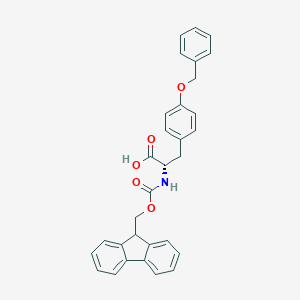

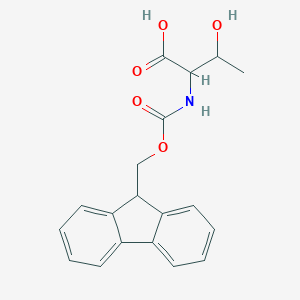

Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Me)3-OH chloride is characterized by a molecular formula of C24H31ClN2O41. Its average mass is 446.967 Da and its monoisotopic mass is 446.197235 Da1.

Chemical Reactions Analysis

Fmoc-Lys(Me)3-OH chloride is a key reagent in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates32. It is also used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation3.

Applications De Recherche Scientifique

Application 1: Peptide Synthesis

- Summary of the Application: Fmoc-Lys(Me)3-OH chloride is commonly used in peptide synthesis . It is a protected form of the amino acid lysine, which allows it to be incorporated into peptides without reacting with other amino acids or groups.

- Methods of Application: The Fmoc group is removed under basic conditions, allowing the free amino group of the lysine to react with the carboxyl group of another amino acid to form a peptide bond. This process is typically carried out on a solid support, such as a resin, in a process known as solid-phase peptide synthesis .

Application 2: Protein Modification

- Summary of the Application: Fmoc-Lys(Me)3-OH chloride has been used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .

- Methods of Application: The specific methods of application will depend on the nature of the protein modification being studied. Typically, the Fmoc-Lys(Me)3-OH chloride would be incorporated into a reagent that is then used to modify the protein. The modified protein can then be analyzed using techniques such as mass spectrometry .

Application 3: Synthesis of Peptide Linkers for Monoclonal Antibody-Auristatin F Conjugates

- Summary of the Application: Fmoc-Lys(Me)3-OH chloride is used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates are used in targeted cancer therapy, where the antibody targets a specific cancer cell and the auristatin F acts as a potent cytotoxic agent.

- Methods of Application: The Fmoc-Lys(Me)3-OH chloride is incorporated into a peptide linker, which is then attached to the antibody and the auristatin F . The specific methods will depend on the antibody and the linker used.

- Results or Outcomes: The result is a monoclonal antibody-drug conjugate that can selectively target and kill cancer cells .

Application 4: Preparation of Multifunctional Reagents for Protein Modification Analysis

- Summary of the Application: Fmoc-Lys(Me)3-OH chloride has been used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .

- Methods of Application: The Fmoc-Lys(Me)3-OH chloride is incorporated into a reagent that is then used to modify the protein. The modified protein can then be analyzed using techniques such as mass spectrometry .

- Results or Outcomes: The results provide information on the modification state of the protein, which can be important for understanding its function and regulation .

Application 5: Sequential Peptide Ligation to Synthesize Histone H3

- Summary of the Application: Fmoc-Lys(Me)3-OH chloride is used in sequential peptide ligation to synthesize histone H3 containing a trimethyl lysine residue, with modified tail region .

- Methods of Application: The Fmoc-Lys(Me)3-OH chloride is incorporated into a peptide sequence, which is then ligated to synthesize histone H3 .

- Results or Outcomes: The result is a synthesized histone H3 with a trimethyl lysine residue, which can be used to study the role of histone modifications in gene expression .

Application 6: Synthesis of Arrays of Histone-Related Peptides

- Summary of the Application: Fmoc-Lys(Me)3-OH chloride is used in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues .

- Methods of Application: The Fmoc-Lys(Me)3-OH chloride is incorporated into a peptide sequence, which is then ligated to synthesize histone-related peptides .

- Results or Outcomes: The result is a synthesized array of histone-related peptides with methylated arginine and lysine residues, which can be used to study the role of histone modifications in gene expression .

Safety And Hazards

When handling Fmoc-Lys(Me)3-OH chloride, it is recommended to avoid breathing dust and contact with skin and eyes6. Protective clothing, gloves, safety glasses, and a dust respirator should be worn. Dry clean up procedures should be used to avoid generating dust6.

Orientations Futures

Fmoc-Lys(Me)3-OH chloride, as a common N-terminal protected reagent used in peptide synthesis, has potential for further applications in the synthesis of various peptides and proteins23. Its use in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates suggests potential applications in the development of new therapeutic agents23.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

Propriétés

IUPAC Name |

[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJRNPVABVHOAJ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Me)3-OH chloride | |

CAS RN |

201004-29-7 | |

| Record name | 1-Pentanaminium, 5-carboxy-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-N,N,N-trimethyl-, chloride (1:1), (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

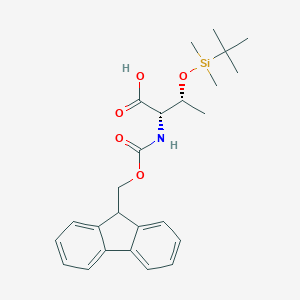

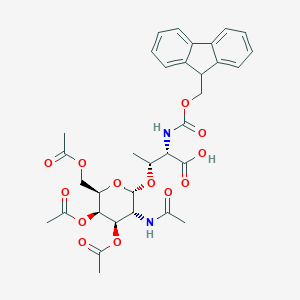

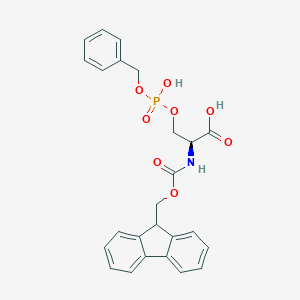

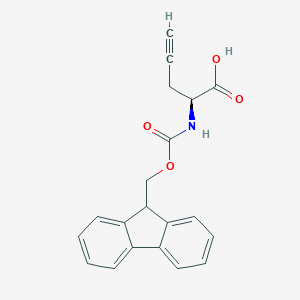

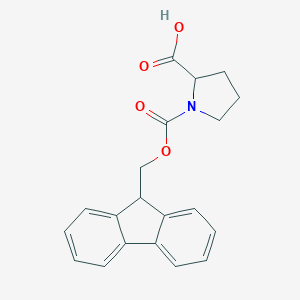

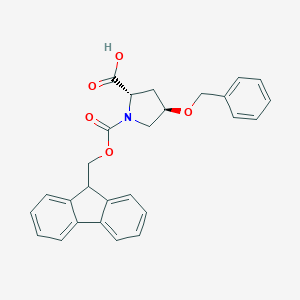

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.